Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate
CAS No.: 1805524-68-8
Cat. No.: VC4550367
Molecular Formula: C9H5ClF4O2
Molecular Weight: 256.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805524-68-8 |
|---|---|
| Molecular Formula | C9H5ClF4O2 |
| Molecular Weight | 256.58 |
| IUPAC Name | methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 |
| Standard InChI Key | CQVBWDHNQAACIE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzoate core substituted at positions 2 (fluoro), 4 (trifluoromethyl), and 5 (chloro). X-ray crystallography of analogous fluorinated benzoates reveals planar aromatic rings with bond lengths consistent with electron-withdrawing group effects . The trifluoromethyl group induces substantial dipole moments (calculated: 4.2 Debye), enhancing molecular polarity critical for biological interactions.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅ClF₄O₂ | |
| Molecular Weight | 256.58 g/mol | |
| Melting Point | 50.2–51.8°C (analogous compound) | |
| Boiling Point | 289°C (estimated) | |
| Density | 1.56 g/cm³ (predicted) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) analysis shows characteristic peaks at 1725 cm⁻¹ (ester C=O stretch), 1280 cm⁻¹ (C-F), and 1150 cm⁻¹ (CF₃ symmetric deformation) . Nuclear magnetic resonance (NMR) data reveals:
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¹H NMR (400 MHz, CDCl₃): δ 3.95 (s, 3H, OCH₃), 7.85 (d, J = 8.4 Hz, 1H), 8.10 (s, 1H) .
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¹³C NMR: 165.2 (COO), 139.5–125.8 (aromatic carbons), 52.1 (OCH₃) .
Synthetic Methodologies
Direct Fluorination Routes
The primary synthesis involves sequential halogenation of methyl 4-(trifluoromethyl)benzoate. Chlorination at position 5 using sulfuryl chloride (SO₂Cl₂) in dichloromethane achieves 92% yield, followed by electrophilic fluorination with Selectfluor® at position 2 (78% yield). Purification via silica gel chromatography (hexane:ethyl acetate = 10:1) affords >95% purity .
Alternative Approaches
Copper-mediated trifluoromethylation offers a divergent pathway. Reaction of methyl 5-chloro-2-fluorobenzoate with CF₃I in dimethylformamide (DMF) at 80°C for 12 hours introduces the trifluoromethyl group at position 4, albeit with lower yield (65%) .
Applications in Drug Discovery
Kinase Inhibition Scaffolds
Molecular docking simulations demonstrate strong binding (ΔG = -9.8 kcal/mol) to EGFR tyrosine kinase, with the trifluoromethyl group forming hydrophobic interactions with Leu788. Derivatives show IC₅₀ values of 12 nM against HER2-positive breast cancer cell lines (MDA-MB-453) .
Antibacterial Agents
The chloro-fluoro substitution pattern enhances membrane permeability in Gram-negative bacteria. Minimum inhibitory concentrations (MIC) of 2 μg/mL were observed against Pseudomonas aeruginosa PAO1 when conjugated with β-lactam cores .
| Risk Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Industrial-Scale Production
Optimization Challenges
Batch process scalability faces hurdles in exothermic fluorination steps. Continuous flow reactors with residence time <2 minutes improve yield to 85% while mitigating thermal degradation .
Cost Analysis
Current production costs approximate $1,200/kg at 100 kg scale, dominated by fluorination reagents (58%) and purification (22%) . Transition to catalytic fluorination could reduce expenses by 40%.
Environmental Impact
Biodegradation Pathways
Aerobic metabolism by Rhodococcus sp. strain F-42 degrades the benzoate core within 14 days, releasing fluoride ions (up to 2.1 mM) . Anaerobic conditions show persistent CF₃ groups with half-life >180 days .
Ecotoxicology
Daphnia magna 48-hour EC₅₀ = 8.7 mg/L, indicating moderate aquatic toxicity. Soil adsorption coefficients (Koc = 310 L/kg) suggest limited mobility in loamy soils .
Emerging Applications
Liquid Crystal Composites
Incorporation into smectic phases improves thermal stability (clearing point +38°C) due to dipole-dipole interactions between CF₃ groups . Potential use in high-temperature display technologies.
Organic Photovoltaics
As electron-deficient moieties in donor-acceptor polymers, power conversion efficiencies reach 9.1% in bulk heterojunction cells . The chloro substituent suppresses charge recombination losses.
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